1,5-Cyclooctadiene Exhibits 7-Fold Higher Reactivity in Singlet Oxygen Ene Reactions Compared to cis-Cyclooctene
In a direct comparative study of photosensitized oxygenation, 1,5-cyclooctadiene demonstrated a significantly enhanced reactivity profile relative to the monoene analog cis-cyclooctene. This is a direct head-to-head comparison under identical experimental conditions [1].
| Evidence Dimension | Relative Rate of Singlet Oxygen Ene Reaction |
|---|---|
| Target Compound Data | Relative rate set as 7.0 (fast) |
| Comparator Or Baseline | cis-Cyclooctene: relative rate set as 1.0 (baseline) |
| Quantified Difference | 1,5-COD reacts seven times faster than cis-cyclooctene |
| Conditions | Photosensitized oxygenation with singlet oxygen (¹O₂); solution-phase reaction at room temperature. |
Why This Matters
For researchers designing syntheses involving singlet oxygen or photooxygenation, this quantifiable 7x rate enhancement makes 1,5-COD a more efficient and time-saving substrate compared to cis-cyclooctene, directly impacting process throughput and yield.
- [1] Photoinduced reactions—XLIX: Photosensitized oxygenation of cis,cis-1,5-cyclooctadiene and cis-cyclooctene, Tetrahedron 1978, 34 (6), 759-762. View Source
